REACTION_CXSMILES
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[NH2:1][C:2]1[C:7]([Br:8])=[N:6][C:5]([Br:9])=[CH:4][N:3]=1.[CH2:10]1COC[CH2:11]1.C(OC(OCC)CBr)C>O>[Br:9][C:5]1[N:6]=[C:7]([Br:8])[C:2]2[N:3]([CH:10]=[CH:11][N:1]=2)[CH:4]=1
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Name
|
|
Quantity
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427 g
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Type
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reactant
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Smiles
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NC1=NC=C(N=C1Br)Br
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Name
|
|
Quantity
|
482 mL
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Type
|
reactant
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
6.4 L
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Type
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solvent
|
Smiles
|
O
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Name
|
|
Quantity
|
998 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CBr)OCC
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Type
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CUSTOM
|
Details
|
After stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under reflux for 4 h
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Duration
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4 h
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Type
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STIRRING
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Details
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the clear orange solution was stirred for an additional 15 h at rt
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Duration
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15 h
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Type
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FILTRATION
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Details
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The suspension was filtered
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Type
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WASH
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Details
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the remaining solid was washed with MeOH (2 L)
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Type
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CUSTOM
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Details
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dried in vaccuo at 60° C.
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Name
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Type
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product
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Smiles
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BrC=1N=C(C=2N(C1)C=CN2)Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |